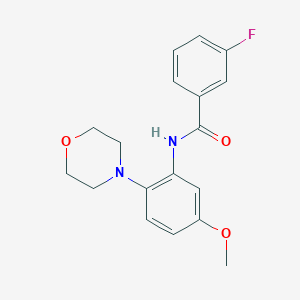![molecular formula C20H31N3O2 B243919 N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243919.png)
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide, also known as MP-10, is a selective agonist of the μ-opioid receptor. It is a synthetic compound that has been developed for its potential use in pain management and addiction treatment.
作用機序
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide works by binding to the μ-opioid receptor in the brain and spinal cord. This binding activates the receptor, which results in the release of endorphins, natural painkillers produced by the body. Endorphins bind to the same receptor, leading to a reduction in pain perception. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has a high affinity and selectivity for the μ-opioid receptor, which makes it a potent analgesic.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several biochemical and physiological effects. It has been shown to reduce pain perception, suppress cough reflex, and induce sedation. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide also has a dose-dependent effect on respiratory depression, which is a common side effect of opioids. It has been shown to have a lower risk of respiratory depression compared to traditional opioids.
実験室実験の利点と制限
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have a lower abuse potential and fewer side effects compared to traditional opioids, which makes it a safer alternative for animal studies. However, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its accessibility for some labs.
将来の方向性
There are several future directions for N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide research. One direction is to study its potential use in pain management and addiction treatment in humans. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's high affinity and selectivity for the μ-opioid receptor make it a valuable tool for studying the receptor's function. Finally, there is a need for the development of new and safer opioid medications, and N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's lower abuse potential and fewer side effects make it a promising candidate for further research.
Conclusion:
In conclusion, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that has been developed for its potential use in pain management and addiction treatment. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments, including its lower abuse potential and fewer side effects compared to traditional opioids. Further research is needed to determine its safety and efficacy in humans and to develop new and safer opioid medications.
合成法
The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide involves several steps. The first step is the preparation of the piperazine intermediate, which is achieved by reacting 1-benzylpiperazine with 3-methylbutanoyl chloride. The resulting product is then reacted with 4-bromoaniline to form the final product, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide. The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to be highly effective in reducing pain and opioid withdrawal symptoms in animal models. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have lower abuse potential and fewer side effects compared to traditional opioid medications.
特性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C20H31N3O2/c1-4-5-6-19(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)20(25)15-16(2)3/h7-10,16H,4-6,11-15H2,1-3H3,(H,21,24) |
InChIキー |
OBWMXSUIYLLYHC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
正規SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B243854.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
![2-(2,4-dichlorophenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]propanamide](/img/structure/B243859.png)
![4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243860.png)